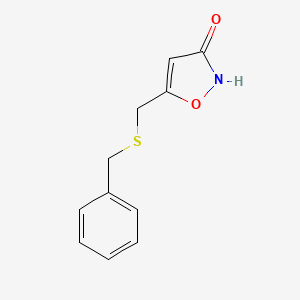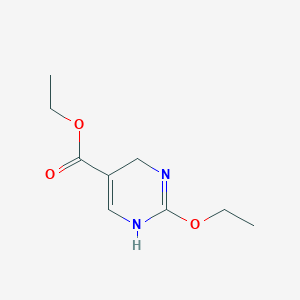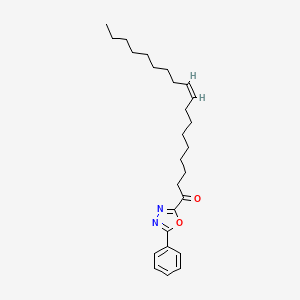![molecular formula C21H13ClN4O4 B12919665 Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- CAS No. 647853-12-1](/img/structure/B12919665.png)
Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The structure of this compound includes a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound, fused with a benzamide group, making it a significant molecule in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide typically involves multiple steps, starting with the preparation of the quinoxaline moiety. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . This intermediate is then reacted with 2-chloro-5-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives.
Oxidation: Oxidized quinoxaline derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to inhibit certain enzymes and proteins, disrupting cellular processes in bacteria and cancer cells . The nitro group can undergo reduction within the cell, leading to the formation of reactive intermediates that cause cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: An antibiotic.
Levomycin: An antibiotic.
Carbadox: An antibiotic used in veterinary medicine.
Uniqueness
2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide is unique due to its specific combination of a quinoxaline moiety with a benzamide group, which imparts a distinct set of biological activities and chemical reactivity . This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
647853-12-1 |
|---|---|
Fórmula molecular |
C21H13ClN4O4 |
Peso molecular |
420.8 g/mol |
Nombre IUPAC |
2-chloro-5-nitro-N-(4-quinoxalin-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C21H13ClN4O4/c22-17-10-7-14(26(28)29)11-16(17)21(27)24-13-5-8-15(9-6-13)30-20-12-23-18-3-1-2-4-19(18)25-20/h1-12H,(H,24,27) |
Clave InChI |
CDGZVKYEFKIDOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


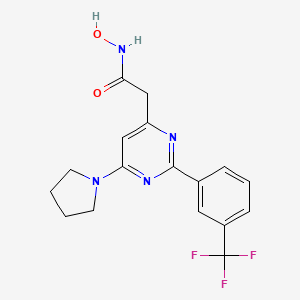
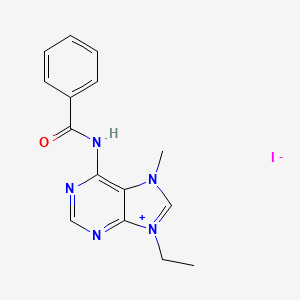
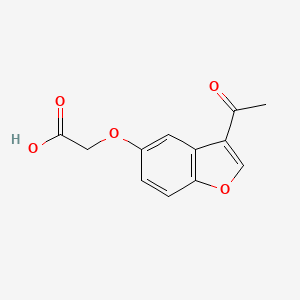
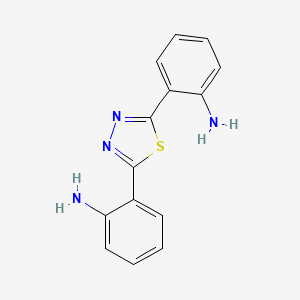
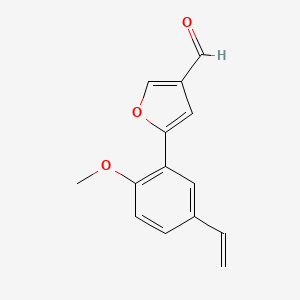
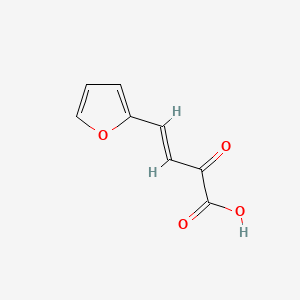
![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)
![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)

![Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]-](/img/structure/B12919651.png)
![6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B12919659.png)
